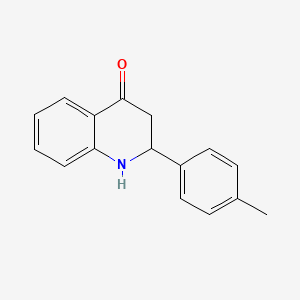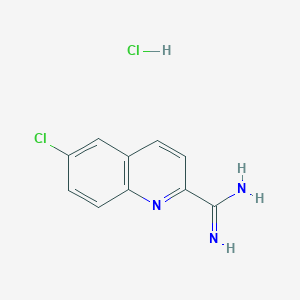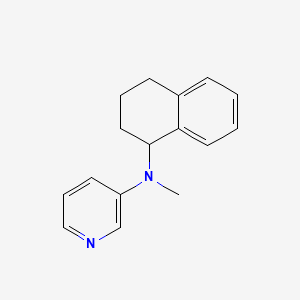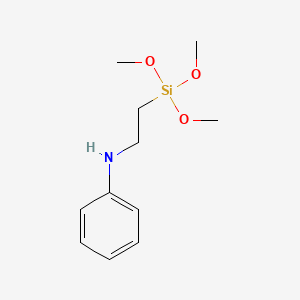
4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by its quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of a 4-methylphenyl group at the 2-position and a dihydro group at the 2,3-positions further distinguishes this compound. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-aminobenzamide with an aldehyde in the presence of a catalyst. For example, succinimide-N-sulfonic acid can be used as a mild and efficient catalyst to facilitate this reaction . The reaction typically proceeds under mild conditions, resulting in high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- may involve large-scale cyclocondensation reactions using cost-effective and reusable catalysts. Copper benzenesulfonate has been identified as an effective catalyst for the one-pot three-component cyclocondensation of isatoic anhydride, aromatic aldehydes, and ammonium salts or primary amines in aqueous solution . This method offers the advantages of high efficiency, low cost, and environmental friendliness.
化学反応の分析
Types of Reactions
4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional functional groups, while reduction may result in the formation of dihydroquinolinone derivatives.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinolinone derivatives.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinolinone derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-ones: These compounds share a similar dihydroquinazolinone core structure and exhibit comparable biological activities.
Indole Derivatives: Indole derivatives also possess a bicyclic structure and are known for their diverse biological activities.
Uniqueness
4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds.
特性
CAS番号 |
130820-62-1 |
|---|---|
分子式 |
C16H15NO |
分子量 |
237.30 g/mol |
IUPAC名 |
2-(4-methylphenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H15NO/c1-11-6-8-12(9-7-11)15-10-16(18)13-4-2-3-5-14(13)17-15/h2-9,15,17H,10H2,1H3 |
InChIキー |
NNMBEXQFNNSIOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Benzyl-1,8-diazaspiro[5.5]undecane](/img/structure/B11869370.png)

![5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11869378.png)
![5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869383.png)




![7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11869408.png)


![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11869431.png)

